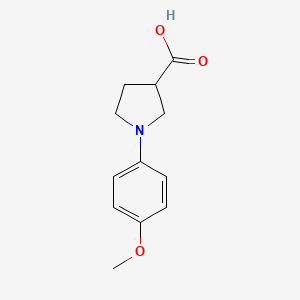

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Overview

Description

This compound, with the molecular formula C₁₂H₁₅NO₃, is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Ester formation occurs via acid-catalyzed reactions with alcohols. For example, methanol in the presence of H₂SO₄ yields the methyl ester with >85% efficiency.

-

Amide synthesis employs coupling agents like EDCl/HOBt, enabling bond formation with primary/secondary amines. A study achieved 92% yield for the benzylamide derivative under DMF reflux .

Table 1: Reaction conditions for carboxylic acid derivatization

| Reaction Type | Reagents/Conditions | Yield | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, 80°C, 12h | 85% | Prodrug synthesis |

| Amidation | EDCl, HOBt, DIPEA, DMF, rt, 24h | 92% | Bioactive molecule design |

Decarboxylation and Ring Modifications

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 1-(4-methoxyphenyl)pyrrolidine. Under basic conditions (NaOH, 150°C), decarboxylation proceeds via a radical mechanism .

Key findings :

C–H Functionalization

The pyrrolidine ring undergoes regioselective C(sp³)–H bond activation. Palladium-catalyzed arylation with aryl iodides installs substituents at the 4-position:

Reaction protocol :

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Directing group : 8-Aminoquinoline

-

Conditions : 1,4-Dioxane, 110°C, 21h

-

Outcome : Diastereoselective aryl attachment (dr > 10:1)

Example : Reaction with 4-bromophenyl iodide yields a BACE-1 inhibitor (IC₅₀ = 340 nM) .

Lactam Formation

Intramolecular cyclization forms β-lactams via Staudinger ketene-imine cycloaddition:

Procedure :

-

Reagents : Tosyl chloride (TsCl), isatinimines

-

Conditions : CH₂Cl₂, 0°C → rt, 12h

-

Result : trans-Dispiro-β-lactam (72% yield, dr > 20:1)

Sulfonylation and Protecting Group Chemistry

The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) to form sulfonamides:

Optimized conditions :

-

Base : Triethylamine (2 eq)

-

Solvent : THF, 0°C → rt

-

Yield : 89% for 1-(4-methoxyphenylsulfonyl)pyrrolidine-3-carboxylic acid

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight:

-

N-Alkylation with hydrophobic groups enhances endothelin receptor antagonism (Kᵢ = 1.2 nM for tert-butyl derivatives) .

-

Ester prodrugs exhibit improved bioavailability via nitric oxide release .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C, forming CO₂ and methoxyphenyl fragments.

-

pH sensitivity : Carboxylic acid deprotonates at pH > 4.5, influencing solubility and reactivity.

Scientific Research Applications

Biochemical Properties

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits several important biochemical properties:

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, influencing their activity through mechanisms such as inhibition or activation.

- Cellular Effects : The compound modulates gene expression and cellular metabolism, impacting processes like inflammation and pain management .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Notably, it has shown promise in:

- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research suggests it can mitigate inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex molecules used in drug development. Its unique structure allows for the modification of pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized to create derivatives that can be tailored for specific biological activities. The synthesis typically involves reactions with various reagents under controlled conditions to ensure high yields and purity.

Case Studies

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolizines: Compounds with a fused pyrrolidine ring.

Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid stands out due to its methoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other pyrrolidine derivatives .

Biological Activity

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid functional group at the third position. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

This compound has been shown to interact with several enzymes and proteins, affecting their activity and stability. Key biochemical properties include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways, thus altering metabolic flux and metabolite levels.

- Binding Affinity : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and binding affinity to target proteins.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Gene Expression Modulation : It influences the expression of genes associated with metabolic processes, thereby altering cellular metabolism.

- Cell Signaling Pathways : The compound affects various signaling pathways, which can lead to changes in cell function and behavior.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 2 μg/mL (control) |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases. Case studies have highlighted its role in reducing inflammation markers in animal models .

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that derivatives of this compound can modulate neuropeptide systems involved in stress responses and appetite control. These studies utilized both in vitro and in vivo models to assess the impact on feeding behavior and metabolic regulation .

- Cancer Therapy Potential : Docking studies have suggested that this compound may exhibit increased affinity towards MDM2 binding sites, indicating potential applications in cancer therapy by modulating p53 activity. This highlights its promise as a therapeutic agent in oncology.

- DPP-4 Inhibition : The compound has been identified as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant for managing type 2 diabetes mellitus. DPP-4 inhibitors play a crucial role in regulating glucose metabolism by prolonging the action of incretin hormones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclization reactions starting from substituted aldehydes or pyrazole precursors. For example, condensation of 4-methoxybenzaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper, is a viable route . Solvent choice (e.g., DMF or toluene) and temperature control (80–212°C, depending on intermediates) are critical for optimizing yield and purity. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require careful pH monitoring to avoid decomposition .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Answer:

- NMR Spectroscopy: H and C NMR can confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and pyrrolidine ring protons (δ 1.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d .

- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., CHNO, expected [M+H] = 222.1125) .

- X-ray Crystallography: For absolute stereochemistry determination, single-crystal X-ray of derivatives (e.g., hydrochloride salts) is recommended .

Q. What purification strategies are effective for isolating high-purity this compound?

Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and byproducts .

- Chromatography: Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) resolves polar impurities .

- Derivatization: Boc-protection of the pyrrolidine nitrogen simplifies purification via silica gel chromatography, followed by deprotection .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

Answer: Asymmetric Michael addition using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce stereochemistry at the pyrrolidine C3 position. For example, a study demonstrated enantiomeric excess (ee) >90% using a thiourea catalyst in toluene at -20°C . Post-synthetic resolution via diastereomeric salt formation (e.g., using (1S)-(+)-camphorsulfonic acid) further enhances enantiopurity .

Q. What biological activity assays are appropriate for evaluating this compound's potential as a therapeutic lead?

Answer:

- Enzyme Inhibition: Screen against targets like endothelin receptors (ETA/ETB) using fluorescence polarization assays, given structural similarity to Atrasentan, a known ETA antagonist .

- Cellular Uptake: Radiolabel the compound with H or C to study permeability in Caco-2 cell monolayers, critical for bioavailability predictions .

- Toxicity Profiling: Use HEK293 cells to assess mitochondrial toxicity (MTT assay) and hERG channel inhibition (patch-clamp electrophysiology) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Batch Variability: Differences in melting points (e.g., 212–213°C vs. 80–82°C for intermediates) may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Spectral Discrepancies: Compare NMR data across deuterated solvents (e.g., DO vs. CDCl) to account for proton exchange effects. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | CAS RN | Key Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)pyrazole | 423768-44-9 | Aldehyde condensation | Pd(OAc), DMF | 65–70 | [1] |

| Boc-protected derivative | 1000415-75-7 | Enantioselective cyclization | Chiral thiourea, toluene | 85 | [15] |

Table 2: Analytical Parameters for Purity Assessment

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC | Column: C18, 250 × 4.6 mm; Flow: 1 mL/min | Retention time: 8.2 ± 0.3 min |

| HRMS | Ionization: ESI+; Resolution: 30,000 | [M+H]: 222.1125 ± 0.001 |

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-6-9(8-13)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCDDRPFLPZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.